CID 78067260
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78067260” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “CID 78067260” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: “CID 78067260” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.
Biology: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors.
Medicine: “CID 78067260” is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials and products, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of “CID 78067260” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for developing new applications and therapies.
Comparación Con Compuestos Similares
“CID 78067260” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include “CID 12345678” and “CID 87654321.”
Uniqueness: “this compound” stands out due to its specific chemical properties and potential applications. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H40IO2PSi |
---|---|
Peso molecular |
474.5 g/mol |
InChI |
InChI=1S/C18H40O2PSi.HI/c1-6-9-13-21(14-10-7-2,15-11-8-3)16-12-17-22-18(19-4)20-5;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
AZAMYSRKZPGBSF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCC[Si]C(OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.